molecular formula C2F2N3NaO2 B8229361 Sodium;2-azido-2,2-difluoroacetate

Sodium;2-azido-2,2-difluoroacetate

Cat. No.: B8229361
M. Wt: 159.03 g/mol
InChI Key: HNRDLEOGVMEQFN-UHFFFAOYSA-M
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Description

Role of Organofluorine Compounds in Advanced Synthesis

Organofluorine compounds are integral to advanced synthesis due to the unique properties conferred by the carbon-fluorine bond, which is the strongest in organic chemistry. nih.gov This strong bond imparts high thermal stability and resistance to chemical degradation. wikipedia.orgnih.gov The introduction of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial strategy in drug discovery. numberanalytics.comnumberanalytics.com It is estimated that around 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The development of new fluorinating reagents and synthetic methods continues to expand the toolkit available to chemists for creating novel fluorinated molecules. chinesechemsoc.org

Difluoromethyl Group as a Bioisostere and Lipophilic Hydrogen Bond Donor

The difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry for its dual role as a bioisostere and a lipophilic hydrogen bond donor. researchgate.netjst.go.jp It is often used to replace hydroxyl (OH), thiol (SH), or amide groups in bioactive molecules. researchgate.netnih.gov This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. researchgate.netnih.gov

The CF₂H group's ability to act as a hydrogen bond donor, though weaker than a hydroxyl group, is a key feature. researchgate.netacs.orgbeilstein-journals.org This interaction is due to the polarized C-H bond caused by the adjacent electron-withdrawing fluorine atoms. researchgate.netbeilstein-journals.org This hydrogen bonding capability can contribute to enhanced binding affinity and selectivity for biological targets. nih.govbeilstein-journals.org The lipophilic nature of the difluoromethyl group can also improve a molecule's membrane permeability. researchgate.net Studies have shown that the hydrogen bond donating capacity of the CF₂H group is comparable to that of thiophenols and anilines. nih.govacs.org

Properties

IUPAC Name

sodium;2-azido-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF2N3O2.Na/c3-2(4,1(8)9)6-7-5;/h(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRDLEOGVMEQFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(N=[N+]=[N-])(F)F)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F2N3NaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azido 2,2 Difluoroacetate and Analogues

General Approaches for the Synthesis of Fluorinated Azides

The introduction of an azide (B81097) group into a fluorinated organic scaffold can be achieved through several general methodologies. The choice of method often depends on the specific structure of the target molecule and the nature of the starting materials available.

Nucleophilic Substitution Reactions with Azide Sources

One of the most common and direct methods for synthesizing alkyl and fluoroalkyl azides is through nucleophilic substitution reactions. masterorganicchemistry.comorganic-chemistry.org This approach typically involves the displacement of a good leaving group by an azide anion, usually from an alkali metal azide salt like sodium azide (NaN3). masterorganicchemistry.comtutorchase.com The success of this reaction is highly dependent on the substrate, the leaving group, and the reaction conditions.

Fluorinated alcohols can be converted into their corresponding tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), which are excellent leaving groups for nucleophilic substitution. The reaction of these fluorinated tosylates and mesylates with sodium azide, typically in a polar aprotic solvent such as dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA), affords the desired fluorinated azides. scispace.com Elevated temperatures are often required to drive the reaction to completion. scispace.com The use of HMPA as a solvent with a threefold excess of sodium azide has been shown to produce moderate to good yields of fluorinated azides without the need for additional catalysts. scispace.com

Table 1: Synthesis of Fluorinated Alkyl Azides from Fluorinated Tosylates and Mesylates

Substrate (Tosylates/Mesylates) Reagent Solvent Temperature (°C) Product Yield (%) Reference
Fluorinated Tosylates (1a-5a) NaN3 HMPA 85 or 120 Fluorinated Azides (7-10) 46-89 scispace.com
Fluorinated Mesylates (1b-5b) NaN3 HMPA 85 or 120 Fluorinated Azides (7-10) 46-89 scispace.com

Fluorinated iodides also serve as effective precursors for the synthesis of fluorinated azides. The nucleophilic substitution of the iodide by the azide anion is a well-established method. semanticscholar.orgresearchgate.net These reactions are often carried out in various solvents, including moist tert-butanol, isopropanol, or water, sometimes with the aid of a phase-transfer catalyst like Aliquat® 336 to facilitate the reaction between the organic and aqueous phases. semanticscholar.org The reaction temperatures are typically elevated, ranging from 90-110 °C. semanticscholar.org While DMF can also be used as a solvent, it may result in lower yields for some substrates compared to reactions catalyzed by a phase-transfer catalyst in a biphasic system. researchgate.netresearchgate.net

Table 2: Synthesis of Fluorinated Azides from Fluorinated Iodides

Substrate (Iodide) Reagents Solvent Temperature (°C) Product Yield (%) Reference
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl iodide NaN3, Aliquat® 336 Water 90-110 1H,1H,2H,2H-perfluorododecyl azide 87-93 semanticscholar.org
Fluorinated Iodides (11-15) NaN3, Aliquat® 336 H2O, Et2O 90-100 Fluorinated Azides (7, 9, 10, 16, 17) Generally lower than from tosylates/mesylates scispace.comresearchgate.net
Fluorinated Iodides (9, 16, 17) NaN3 DMF Not specified Fluorinated Azides (9, 16, 17) Significantly lower yields for 16, 17 researchgate.netresearchgate.net

The presence of a carbonyl group adjacent to a carbon-halogen bond (an α-halo carbonyl compound) significantly activates the halide for nucleophilic displacement. libretexts.orgfiveable.me This is due to the electron-withdrawing nature of the carbonyl group, which polarizes the C-X bond and stabilizes the transition state of the substitution reaction. The reaction of α-halo ketones or esters with sodium azide provides a direct route to α-azido carbonyl compounds. libretexts.org This method is particularly relevant for the synthesis of precursors to sodium;2-azido-2,2-difluoroacetate. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the azide salt. tutorchase.com Under basic conditions, the resulting α-azido product can be more reactive than the starting material, potentially leading to multiple substitutions if more than one α-hydrogen is present. libretexts.org

Diazotransfer Methodologies

Diazotransfer reactions represent an alternative approach to the synthesis of azides, wherein an azide group is transferred from a donor reagent to a suitable acceptor molecule, often a primary amine or an active methylene (B1212753) compound.

Fluorosulfuryl azide (FSO2N3) has emerged as a safe and highly efficient diazotransfer reagent. researchgate.netresearchgate.net It can be prepared from sulfuryl fluoride (B91410) and sodium azide. researchgate.net This reagent readily reacts with primary amines to form the corresponding azides under mild conditions, often at room temperature and in a short reaction time. researchgate.netresearchgate.netchemrxiv.org The reaction is typically performed in the presence of a base, such as potassium bicarbonate, in a mixed solvent system like DMSO/MTBE/H2O. researchgate.net This method has been successfully applied to a variety of substrates, including complex molecules like amino sugars and aminoglycosides, demonstrating its broad functional group tolerance and efficiency. chemrxiv.org Trifluoromethanesulfonyl azide has also been reported to react with alkyl amines to form alkyl azides. acs.org

Application of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (B91526) (ADMP) for Amino Acid Azidation

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) has emerged as a safe and effective reagent for diazo-transfer reactions, particularly for the conversion of primary amines to organic azides. researchgate.netrsc.org This crystalline solid is noted for its stability and is not excessively hygroscopic, allowing for storage at low temperatures for extended periods. researchgate.netorgsyn.org Safety assessments, including impact and friction sensitivity tests, have shown ADMP to be non-explosive under typical test conditions, with thermal decomposition observed at approximately 200°C. researchgate.netorgsyn.org

The efficacy of ADMP in diazo-transfer reactions is influenced by the choice of base. researchgate.netrsc.org For many primary amines, 4-(N,N-dimethyl)aminopyridine (DMAP) is an effective base. rsc.org However, for more nucleophilic primary amines, stronger bases like alkylamines or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are more suitable. rsc.org The reaction proceeds smoothly without the need for a metal catalyst. orgsyn.org Notably, ADMP has been successfully used for the azidation of even poorly nucleophilic anilines that possess strong electron-withdrawing groups. orgsyn.org The by-product of the reaction using ADMP is a highly water-soluble imidazolinone, which simplifies the isolation of the desired azide product. researchgate.net

Table 1: Diazo-Transfer Reaction of Primary Amines using ADMP

Amine Substrate Base Solvent Temperature (°C)
Various primary amines DMAP Acetonitrile or Dichloromethane Not specified
Low nucleophilic anilines DMAP Not specified 50
Nucleophilic amines DMAP Not specified 30
Less-hindered primary alkyl amines Alkylamine or DBU Not specified Not specified

Specific Synthetic Routes for Difluoroazidoacetate Derivatives

The synthesis of difluoroazidoacetate derivatives and related α-fluorinated azidoalkanes has been a subject of interest due to their potential applications in various fields of chemistry.

Ethyl 2-azido-2,2-difluoroacetate is a compound with the chemical formula C4H5F2N3O2. nih.gov The synthesis of this and similar compounds can be challenging. For instance, attempts to synthesize azidobromodifluoromethane (BrCF2N3) by substituting the bromine atom of dibromodifluoromethane (B1204443) (CF2Br2) with sodium azide have been unsuccessful. acs.org This highlights the difficulties associated with nucleophilic substitution on fully substituted fluoroalkyl halides. rsc.org

The choice of solvent and reaction conditions is critical in the synthesis of fluorinated azides to avoid the formation of unwanted side products. For example, in the synthesis of other fluorinated compounds, the solvent can influence the reaction pathway. While specific solvent effects for the synthesis of ethyl 2-azido-2,2-difluoroacetate are not detailed in the provided information, the general principles of organic synthesis suggest that solvent polarity and coordinating ability would play a significant role in modulating the reactivity of the azide source and the electrophilic substrate.

The development of methods for preparing α-fluorinated azidoalkanes has expanded the accessibility of these valuable synthetic building blocks.

The synthesis of azidodifluoromethane (B2769113) (HCF2N3) has been reported. nih.govacs.org A related compound, azidodifluoromethyl phenyl sulfone, has been synthesized on a multi-gram scale from difluoromethyl phenyl sulfone and has been shown to be a stable fluorinated azide. nih.govacs.org This sulfone serves as a synthetic equivalent of the azidodifluoromethyl anion. nih.govacs.org The synthesis of other difluoromethyl azides, such as those with halogen or silyl (B83357) groups (XCF2N3 where X = Cl, Br, I, TMS), remains a challenge, likely due to the lack of suitable synthetic methods rather than inherent instability. nih.govacs.org

Azidotrifluoromethane (CF3N3) is a stable and safe-to-use precursor for generating the triplet trifluoromethyl nitrene through visible light photocatalysis. researchgate.net An efficient and scalable synthesis of azidotrifluoromethane has been developed, which involves the reaction of fluorinated carbanion precursors with an electrophilic azide source. nih.govresearchgate.net Another route to CF3N3 is the reaction of trifluoromethanesulfonic anhydride (B1165640) with sodium azide in hexane. nih.govrsc.org This compound reacts with various reagents to form new derivatives and undergoes controlled decomposition under photochemical activation. researchgate.net

Preparation of Related α-Fluorinated Azidoalkanes

Strategic Incorporation of Azido (B1232118) Difluoroacetate (B1230586) Moieties

The strategic modification of oligonucleotides is crucial for enhancing their therapeutic properties, such as biological stability and cellular uptake. nih.gov A significant method for achieving this is through the chemical alteration of the internucleotidic phosphate (B84403) group. nih.govresearchgate.net The Staudinger reaction, a mild method for reducing an azide to an amine, offers a versatile platform for this purpose. wikipedia.orgorganic-chemistry.org Specifically, the reaction between an intermediate dinucleoside phosphite (B83602) triester and an electron-deficient organic azide, like an azidosulfonylacetate, has been developed for solid-phase synthesis of modified oligonucleotides. nih.govresearchgate.net

This process involves the reaction of a phosphine (B1218219) with an azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield an amine and a phosphine oxide. wikipedia.org In the context of oligonucleotide synthesis, this reaction is adapted to create modified phosphoramidate (B1195095) linkages. nih.govnih.gov

A key reagent in this methodology is methyl 2,2-difluoro-3-azidosulfonylacetate. nih.govresearchgate.net Its application in a tandem methodology allows for the introduction of a carboxylic ester group at the internucleotidic position. nih.govresearchgate.net This is followed by treatment with an aliphatic diamine to produce novel oligonucleotide derivatives with fluorinated zwitterionic phosphate mimics. nih.govresearchgate.net This two-step process is outlined below:

Staudinger Reaction: An intermediate dinucleoside phosphite triester reacts with methyl 2,2-difluoro-3-azidosulfonylacetate on a solid support. nih.govresearchgate.net

Amine Treatment: The resulting product is treated with an aliphatic diamine, such as 1,1-dimethylethylenediamine or 1,3-diaminopropane. nih.govresearchgate.net

Oligonucleotides modified in this way have been shown to form stable complementary duplexes with both DNA and RNA, with stabilities not significantly different from their natural counterparts. nih.govresearchgate.net

The table below summarizes the key components and outcomes of this functionalization strategy.

Table 1: Key Components in Oligonucleotide Functionalization via Staudinger Reaction
ComponentRoleExampleReference
Azide ReagentIntroduces the functional moietyMethyl 2,2-difluoro-3-azidosulfonylacetate nih.govresearchgate.net
Oligonucleotide IntermediateBackbone to be modifiedDinucleoside phosphite triester nih.govresearchgate.net
Reaction TypeCore chemical transformationStaudinger Reaction nih.govresearchgate.netwikipedia.org
Secondary ReagentCreates zwitterionic phosphate mimicAliphatic diamine (e.g., 1,3-diaminopropane) nih.govresearchgate.net
Final ProductModified oligonucleotideOligonucleotide with fluorinated zwitterionic phosphate mimics nih.govresearchgate.net

Research has also explored the use of other sulfonyl azides for similar modifications. For instance, 4-carboxybenzenesulfonyl azide has been used to introduce a carboxylic acid function to the internucleotidic phosphate of an oligonucleotide. nih.gov This initial modification can then be followed by amide bond formation with various primary alkyl amines, leading to a diverse range of oligonucleotide conjugates. nih.gov The choice of activating agent for the carboxylic acid and the reactivity of the sulfonyl azide ester can influence whether single or multiple conjugations occur along the oligonucleotide chain. nih.gov

The table below details the reactants and products in the functionalization using 4-carboxybenzenesulfonyl azide.

Table 2: Functionalization using 4-carboxybenzenesulfonyl azide
Reactant/ReagentPurposeReference
4-carboxybenzenesulfonyl azideIntroduces a carboxylic acid function nih.gov
Dinucleoside phosphite triesterOligonucleotide backbone nih.gov
Peptide coupling agent (e.g., HBTU/HOBt)Activates the carboxylic acid for amidation nih.gov
Primary alkyl amineForms the final amide-linked conjugate nih.gov

Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of the synthetic utility of 2-azido-2,2-difluoroacetate derivatives, providing access to a wide array of five-membered nitrogen heterocycles. The azide moiety readily participates as a 1,3-dipole in these transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent reaction of 2-azido-2,2-difluoroacetate and its derivatives. This reaction is a prime example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no byproducts, are stereospecific, and exhibit high regioselectivity. researchgate.net The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a 1,2,3-triazole. mdma.ch

The generally accepted mechanism involves the in situ formation of a copper(I) acetylide species. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, which ultimately leads to the formation of the stable triazole ring and regeneration of the copper(I) catalyst. researchgate.net The reaction is often carried out using a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. researchgate.net The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. mdma.ch

Ethyl 2-azido-2,2-difluoroacetate is a valuable building block in this context, enabling the introduction of the difluoroacetate moiety into various molecular scaffolds. Its reaction with a range of terminal alkynes proceeds efficiently under standard CuAAC conditions to afford the corresponding 1,4-disubstituted-1-(difluoro(ethoxycarbonyl)methyl)-1H-1,2,3-triazoles.

Table 1: Examples of CuAAC Reactions with Ethyl 2-azido-2,2-difluoroacetate Reaction of ethyl 2-azido-2,2-difluoroacetate with various terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles.

Alkyne Reactant Product Yield (%)
Phenylacetylene Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetate 95
Propargyl alcohol Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetate 89
3-Butyn-1-ol Ethyl 2-(4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetate 92
1-Ethynylcyclohexene Ethyl 2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetate 85

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.govnih.gov This high degree of control is a direct consequence of the stepwise mechanism involving the copper acetylide intermediate. nih.gov The terminal nitrogen of the azide (N-3) initially coordinates to the copper, and subsequent nucleophilic attack by the internal nitrogen (N-1) onto the internal carbon of the alkyne leads specifically to the 1,4-isomer. nih.gov This regioselectivity holds true for the reactions of ethyl 2-azido-2,2-difluoroacetate, consistently yielding the 1,4-disubstituted products.

The reactivity of ethyl 2-azido-2,2-difluoroacetate in CuAAC can be compared to its non-fluorinated counterpart, ethyl azidoacetate. researchgate.net The two geminal fluorine atoms in the fluorinated compound are strongly electron-withdrawing. This electronic effect decreases the electron density on the adjacent azide group, which is expected to reduce its nucleophilicity. In the context of the CuAAC mechanism, where the azide acts as the nucleophilic component attacking the copper acetylide, a decrease in nucleophilicity could potentially lead to a slower reaction rate compared to the non-fluorinated ethyl azidoacetate under identical conditions. nih.gov While direct kinetic comparison studies are not extensively detailed in the reviewed literature, the fundamental electronic properties of the molecules support this expected difference in reactivity. researchgate.netnih.gov

The reaction of azides with enolizable ketones or their enamine equivalents can provide a route to substituted triazoles. However, based on a review of available scientific literature, the specific cycloaddition reaction between 2-azido-2,2-difluoroacetate derivatives and enolizable ketones to form triazoles is not a well-documented transformation. The reactivity of α-azido ketones, which possess an acidic α-proton, has been explored in condensation reactions with aldehydes to form vinyl azido ketones, but this proceeds via a different mechanistic pathway. researchgate.net

Vinyl azides are versatile intermediates in organic synthesis, serving as precursors for a variety of nitrogen-containing heterocycles such as pyrroles, oxazoles, and thiazoles. organic-chemistry.org These reactions often proceed through the formation of highly reactive 2H-azirine intermediates upon thermal or photochemical decomposition of the vinyl azide. organic-chemistry.org The synthesis of vinyl azides can be achieved through methods like the hydroazidation of alkynes. d-nb.info However, the conversion of 2-azido-2,2-difluoroacetate derivatives into vinyl azides is not a readily accessible or documented pathway in the scientific literature. The absence of an α-proton on the carbon bearing the azido group in these derivatives precludes typical condensation reactions that could be used to form the requisite carbon-carbon double bond.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reduction Reactions of the Azido Group

The reduction of the azido group to a primary amine is a fundamental and highly reliable transformation in organic synthesis. This reaction is broadly applicable to a wide range of substrates, including 2-azido-2,2-difluoroacetate derivatives, providing a direct route to valuable α,α-difluoro-α-amino acid esters. Several methods are effective for this purpose, demonstrating high chemoselectivity and yielding the corresponding amines in high yields. d-nb.info

Common methods for azide reduction include:

Catalytic Hydrogenation: This is a classic and clean method, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst) under a hydrogen atmosphere. d-nb.info It is generally very effective, though care must be taken with substrates containing other reducible functional groups like alkenes or alkynes.

Staudinger Reduction: This two-step reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. The reaction is known for its mild conditions and high chemoselectivity.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can reduce azides, but they will also reduce the ester functionality. Milder hydride reagents or modified conditions can sometimes achieve selective reduction. Another effective system is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) chloride (CoCl₂) catalyst in an aqueous medium, which efficiently reduces azides to amines. mdma.ch

These methods are generally compatible with the ester and gem-difluoro functionalities present in 2-azido-2,2-difluoroacetate, making the synthesis of ethyl 2-amino-2,2-difluoroacetate a straightforward process. nih.gov

Conversion to Amine Functionalities

The reduction of the azido group in 2-azido-2,2-difluoroacetate derivatives to a primary amine is a fundamental transformation, opening pathways to a variety of nitrogen-containing compounds. The Staudinger reduction is a widely employed method for this conversion due to its mild reaction conditions and high chemoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The reaction proceeds via the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen of the azide. This initial step forms a phosphazide (B1677712) intermediate. Subsequently, the phosphazide undergoes a four-membered ring transition state to eliminate dinitrogen gas (N₂), yielding an iminophosphorane. alfa-chemistry.com The final step involves the hydrolysis of the iminophosphorane to afford the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

A typical procedure involves treating the ethyl 2-azido-2,2-difluoroacetate with triphenylphosphine in a suitable solvent, followed by the addition of water to facilitate the hydrolysis of the intermediate iminophosphorane.

Table 1: Staudinger Reduction of Ethyl 2-azido-2,2-difluoroacetate

ReactantReagentProduct
Ethyl 2-azido-2,2-difluoroacetate1. Triphenylphosphine (PPh₃) 2. Water (H₂O)Ethyl 2-amino-2,2-difluoroacetate

Substitution Reactions

Nucleophilic Substitution at the Azido Position

The synthesis of 2-azido-2,2-difluoroacetate derivatives often involves a nucleophilic substitution reaction where a suitable leaving group is displaced by an azide anion. For instance, ethyl 2-azido-2,2-difluoroacetate can be prepared from ethyl 2-bromo-2,2-difluoroacetate by reaction with sodium azide. researchgate.net This reaction proceeds via a standard Sₙ2 mechanism, where the azide ion acts as the nucleophile.

ReactantReagentProduct
Ethyl 2-bromo-2,2-difluoroacetateSodium Azide (NaN₃)Ethyl 2-azido-2,2-difluoroacetate

Nucleophilic Acyl Substitution for Acyl Azide Formation

The conversion of a carboxylic acid derivative, such as an ester, to an acyl azide is a key step for subsequent rearrangement reactions. This transformation typically involves a nucleophilic acyl substitution. One common method is the conversion of the corresponding carboxylic acid (obtained from the hydrolysis of the ester) to an acyl chloride, which is then reacted with an azide source like sodium azide. organic-chemistry.org

Alternatively, the ester can be converted to a hydrazide by reaction with hydrazine, followed by treatment with a diazotizing agent such as nitrous acid to form the acyl azide. commonorganicchemistry.com

Rearrangement Reactions

Curtius Rearrangement of Acyl Azides to Isocyanates and Subsequent Derivatives

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. organic-chemistry.orgcommonorganicchemistry.comresearchgate.net This reaction is a key method for accessing isocyanates, which are versatile intermediates in organic synthesis. The isocyanate generated from the Curtius rearrangement of 2-azido-2,2-difluoroacetyl azide can be trapped in situ with various nucleophiles to yield a range of derivatives. nih.gov

For example, when the rearrangement is performed in the presence of an alcohol, such as tert-butanol, the corresponding carbamate (B1207046) is formed. nih.gov This transformation is particularly useful for the introduction of protecting groups for amines, such as the Boc (tert-butyloxycarbonyl) group. nih.gov The mechanism is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom as nitrogen gas is expelled. commonorganicchemistry.com A theoretical study on the closely related chlorodifluoroacetyl azide supports the feasibility of this rearrangement. rsc.org

Table 2: Curtius Rearrangement and Trapping of the Resulting Isocyanate

Acyl AzideTrapping AgentProduct
2-azido-2,2-difluoroacetyl azidetert-Butanoltert-Butyl (1,1-difluoro-2-isocyanatoethyl)carbamate

Metal-Catalyzed Transformations

Metal-catalyzed reactions provide efficient and selective methods for the transformation of azides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent example. nih.govnih.gov This reaction allows for the facile construction of 1,2,3-triazoles from azides and terminal alkynes. Ethyl 2-azido-2,2-difluoroacetate can serve as the azide component in such reactions, leading to the formation of highly functionalized triazoles. The reaction is typically carried out using a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov

Azide ComponentAlkyne ComponentCatalyst SystemProduct
Ethyl 2-azido-2,2-difluoroacetatePhenylacetyleneCu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)Ethyl 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate
Ethyl 2-azido-2,2-difluoroacetatePropargyl alcoholCu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)Ethyl 2,2-difluoro-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate

Rhodium-catalyzed reactions of azides are also known, although specific examples with 2-azido-2,2-difluoroacetate derivatives are less common in the readily available literature. Rhodium catalysts are known to mediate various transformations of azides, including the formation of nitrenes which can undergo subsequent insertion or cyclization reactions. google.com

Rhodium-Catalyzed Denitrogenative Ring Opening of N-Perfluoroalkyl Triazoles

Rhodium-catalyzed reactions of N-substituted 1,2,3-triazoles are a powerful method for the synthesis of various nitrogen-containing heterocycles. d-nb.infonih.gov This process, often referred to as transannulation, proceeds through a denitrogenative ring-opening mechanism. In the presence of a rhodium(II) catalyst, the triazole ring expels molecular nitrogen (N₂) to form a highly reactive rhodium iminocarbene intermediate. d-nb.infobeilstein-journals.org This electrophilic species is central to the subsequent transformations.

The general mechanism involves:

Coordination of the rhodium(II) catalyst to the triazole.

Extrusion of dinitrogen gas (N₂) to form a rhodium-bound iminocarbene. nih.gov

Reaction of the iminocarbene with a suitable partner, such as a nitrile or an alkyne, leading to the formation of a new heterocyclic ring. beilstein-journals.orgacs.org

For instance, the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes has been developed to produce N-perfluoroalkyl-substituted pyrroles. d-nb.infobeilstein-journals.org This reaction can yield a mixture of regioisomers, specifically N-perfluoroalkyl-3,4-disubstituted pyrroles and N-fluoroalkyl-2,4-disubstituted pyrroles. d-nb.info The regioselectivity of the reaction is influenced by the nature of the alkyne substituent. Reactions involving aliphatic alkynes tend to show higher regioselectivity compared to those with aromatic alkynes. beilstein-journals.org A key advantage of this method is that it can proceed without the need for a silver(I) co-catalyst, which is often required in similar transformations. beilstein-journals.org

Similarly, the reaction of N-sulfonyl-1,2,3-triazoles with glycals under rhodium catalysis affords pyrroline-fused N-glycosides with high yield, regioselectivity, and stereoselectivity. nih.gov This highlights the versatility of the rhodium-catalyzed denitrogenative strategy in creating structurally complex and diverse heterocyclic systems. nih.gov

Table 1: Regioselectivity in Rhodium-Catalyzed Transannulation of N-Perfluoroalkyl-1,2,3-triazoles with Alkynes

Alkyne TypeMajor ProductMinor ProductTypical Regioisomeric Ratio (Major:Minor)Reference
Aromatic (e.g., Phenylacetylene)3,4-disubstituted pyrrole2,4-disubstituted pyrrole59:41 to 79:21 beilstein-journals.org
Aliphatic3,4-disubstituted pyrrole2,4-disubstituted pyrrole87:13 to 98:2 beilstein-journals.org

Palladium(II)-Catalyzed Cyclization Reactions

While specific examples detailing the use of 2-azido-2,2-difluoroacetate in Pd(II)-catalyzed cyclizations are not extensively documented in the provided context, the general principles can be applied. These reactions are instrumental in synthesizing a wide array of heterocyclic frameworks, such as benzofurans, indenones, and flavones. nih.govnih.govrsc.org

A common mechanistic pathway involves the intramolecular oxidative arylation of a tethered substrate. For example, in the synthesis of benzofuran-fused cyclohexenones from O-aryl cyclic vinylogous esters, the proposed mechanism involves a rate-determining C(aryl)-H bond cleavage step. nih.gov The choice of oxidant, such as silver carbonate or molecular oxygen, is critical for catalyst turnover. nih.govcaltech.edu

Similarly, divergent syntheses of flavones and flavanones have been achieved from 2'-hydroxydihydrochalcones using Pd(II) catalysis. nih.gov The outcome of the reaction—whether it yields the flavone (B191248) or the flavanone—can be controlled by the choice of oxidants and additives. The proposed mechanism suggests an initial Pd(II)-catalyzed dehydrogenation to form a 2'-hydroxychalcone (B22705) intermediate. This common intermediate can then proceed through either an oxidative Heck coupling to give the flavone or a Michael addition to yield the flavanone. nih.gov The Pd(0) species generated is reoxidized to Pd(II) by an oxidant like O₂ or Cu(OAc)₂ to complete the catalytic cycle. nih.gov

Table 2: Key Components in Pd(II)-Catalyzed Oxidative Cyclizations

ComponentFunctionExampleReference
Palladium(II) Pre-catalystInitiates the catalytic cyclePalladium(II) acetate (B1210297) (Pd(OAc)₂) nih.govmdpi.com
OxidantRegenerates the active Pd(II) catalyst from Pd(0)O₂, Cu(OAc)₂, Silver Carbonate nih.govcaltech.edunih.gov
SolventCan influence reaction efficiency and stabilize intermediatesPolar solvents often favor the reaction caltech.edu
Ligand/AdditiveCan modify catalyst activity and selectivityPyridine, Et₃N, K₂CO₃ nih.govcaltech.edumdpi.com

Radical-Mediated Reactions

Radical reactions offer a complementary approach to ionic reactions for bond formation, often exhibiting unique reactivity and selectivity. Difluoroacetate derivatives are effective precursors for generating difluoroalkyl radicals, which can participate in a variety of transformations.

Photo-promoted Alkylation and Acylation with Difluoroacetates

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.org This strategy can be employed for the difluoroalkylation of various organic molecules using precursors like bromodifluoroacetate. For instance, the difluoroalkylation of vinyl cyclopropanes (VCPs) can be achieved using an organic dye, such as eosin-Y, as a photocatalyst upon irradiation with blue light. acs.org

The reaction is initiated by the excited photocatalyst, which engages in a single-electron transfer (SET) process. In the case of VCP alkylation, the mechanism involves an α-amino alkyl radical-mediated halogen-atom transfer (XAT). acs.org This generates a difluoromethyl radical from the bromodifluoroacetate precursor, which then adds to the VCP, leading to ring-opening and the formation of allylic difluoroalkylated products. acs.org This method is valued for its operational simplicity, broad substrate scope, and the use of inexpensive difluoromethyl sources. acs.org

Another approach involves the photolysis of alkylzirconocenes with visible light to generate a Zr(III) species. This species can promote the difluoroalkylation of alkenes with difluoroalkyl halides via a SET pathway, without the need for an external photocatalyst. rsc.org

Radical Additions of Bromodifluoroacetates to Alkenes

The radical addition of reagents across a carbon-carbon double bond is a fundamental transformation in organic chemistry. libretexts.org The addition of hydrogen bromide to alkenes in the presence of peroxides is a classic example that proceeds via a radical-chain mechanism, leading to the anti-Markovnikov product. pharmaguideline.comyoutube.commasterorganicchemistry.com This regioselectivity is a hallmark of radical additions to alkenes.

This principle can be extended to the addition of radicals generated from bromodifluoroacetates. The mechanism involves three key stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., peroxide, or photolysis) cleaves the C-Br bond of the bromodifluoroacetate homolytically to generate a bromine radical and a difluoroacetyl radical. However, it is more common for an initiator to create a different radical that then abstracts the bromine atom from the bromodifluoroacetate to generate the key carbon-centered difluoroacetate radical. libretexts.org

Propagation:

The resulting carbon radical then abstracts a bromine atom from another molecule of bromodifluoroacetate, forming the final product and regenerating the difluoroacetate radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

This radical chain process is highly efficient and competes effectively with potential ionic addition pathways, especially in non-polar solvents. libretexts.org

Contextualizing Sodium 2 Azido 2,2 Difluoroacetate Within Azidodifluoroacetate Chemistry

Derivatives of Azidodifluoroacetic Acid as Molecular Scaffolds

Among the array of fluorinated azido (B1232118) compounds, derivatives of azidodifluoroacetic acid, such as Sodium;2-azido-2,2-difluoroacetate, represent important molecular scaffolds. These scaffolds serve as foundational structures for building more complex molecules. This compound, for instance, provides a way to introduce a charged, fluorinated motif into potential drug candidates via click chemistry. cfplus.cz

The presence of the electron-withdrawing difluoroacetate group is expected to lower the pKa of the parent acid and the triazoles derived from it, a property that can be significant in modulating the physicochemical characteristics of a molecule. cfplus.cz When attached to a biomolecule or an advanced material containing an alkyne group, this scaffold can function as a ¹⁹F NMR sensor to probe its local environment. cfplus.cz This is particularly useful in aqueous systems where maintaining or improving the solubility of the resulting conjugate is essential. cfplus.cz

The synthetic utility of azidodifluoroacetic acid derivatives is exemplified by compounds like azidodifluoromethyl phenyl sulfone. This stable, fluorinated azide can be synthesized on a multi-gram scale and serves as a synthetic equivalent of the azidodifluoromethyl anion. acs.org It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions with a wide variety of terminal alkynes. acs.org This process efficiently yields N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles, demonstrating compatibility with numerous functional groups such as ethers, hydroxyls, esters, and halogens. acs.org These resulting triazoles can be further modified, for example, through rhodium(II)-catalyzed transannulation with nitriles to produce N-difluoro(phenylsulfonyl)methyl-substituted imidazoles, showcasing the versatility of the azidodifluoroacetic acid scaffold in generating diverse heterocyclic structures. acs.org

Interactive Data Table: Properties of Featured Compounds

Compound NameIUPAC NameChemical FormulaMolecular Weight ( g/mol )
This compoundSodium 2-azido-2,2-difluoroacetateC₂F₂N₃NaO₂159.03
Ethyl 2-azido-2,2-difluoroacetateethyl 2-azido-2,2-difluoroacetateC₄H₅F₂N₃O₂165.10
Azidodifluoromethyl phenyl sulfoneNot AvailableNot AvailableNot Available

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

The unique combination of an azide (B81097) group and a difluoroacetyl core makes Sodium;2-azido-2,2-difluoroacetate and its derivatives powerful tools for introducing fluorine and nitrogen-containing functionalities into organic molecules. This dual functionality is highly sought after for creating complex molecular structures with tailored chemical and biological properties. sigmaaldrich.comresearchgate.netnih.govbiosynth.comjenabioscience.com

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. The azido-difluoroacetate scaffold is a key starting point for synthesizing these valuable compounds. nih.govscilit.comresearchgate.netrsc.org For instance, derivatives like ethyl 2-azido-2,2-difluoroacetate serve as precursors to molecules that can undergo cyclization reactions to form various nitrogen-containing heterocycles. nih.gov The azide group can participate in cycloadditions or be reduced to an amine, which then acts as a handle for building the heterocyclic ring system, embedding the difluorinated carbon center into the final structure.

Generation of Functionalized Triazoles and their Derivatives

The azide functional group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which provides a highly efficient and reliable method for synthesizing 1,2,3-triazoles. scielo.brorganic-chemistry.org Ethyl 2-azido-2,2-difluoroacetate is an active reagent in these transformations, reacting with a wide range of terminal alkynes. sigmaaldrich.comsigmaaldrich.com This reaction allows for the straightforward attachment of the N-ethoxycarbonyldifluoromethyl triazole group to various molecular scaffolds. sigmaaldrich.com The resulting triazole products are not merely static structures; the ester group can be further modified by hydrolysis to carboxylic acids, reduction to primary alcohols, or conversion into amides and hydroxamic acids, opening pathways to a diverse array of functionalized triazole derivatives. sigmaaldrich.com

Table 1: Examples of Transformations Using Azido-difluoroacetate Derivatives

Starting Reagent Reaction Type Product Class Potential Further Modifications
Ethyl 2-azido-2,2-difluoroacetate Azide-Alkyne Cycloaddition N-ethoxycarbonyldifluoromethyl triazoles Hydrolysis to acid, amidation, reduction to alcohol

Introduction of Difluorocarboxamide Moieties

The difluorocarboxamide group is a valuable moiety in medicinal chemistry. Ethyl 2-azido-2,2-difluoroacetate provides a direct route to this functional group. sigmaaldrich.com The process can involve the transformation of amine substrates into their corresponding amide analogs. sigmaaldrich.com A subsequent click reaction can then form amide-triazole functionalities. sigmaaldrich.com This dual reactivity allows for the construction of complex molecules where the difluorocarboxamide is linked to a triazole ring, a common and stable scaffold in drug discovery.

Synthetic Intermediates for Specialized Materials

The high nitrogen content of the azide group and the presence of fluorine atoms make this compound a precursor for energetic and high-performance materials. These materials are crucial in aerospace, defense, and industrial applications.

Energetic Materials and Propellant Formulations

Organic azides are a class of energetic materials that release significant energy upon decomposition. energetic-materials.org.cn The ethyl ester of 2-azido-2,2-difluoroacetate is a precursor for compounds like 2-azido-2,2-difluoroethanol, which is useful in preparing energetic plasticizers for explosives and propellants. dtic.mil These plasticizers are essential for improving the mechanical properties and processability of explosive formulations without compromising energy output. dtic.milfraunhofer.de The incorporation of both azido (B1232118) groups (for high nitrogen content and positive heat of formation) and fluoro groups (for increased density and thermal stability) into a single molecule is a key strategy in designing advanced energetic materials. energetic-materials.org.cndtic.mil

Components in Fluoropolymer Binders and Cast Curable Formulations

In modern propellant and explosive formulations, the binder system is critical. Energetic polymeric binders, which have energetic functional groups like azides integrated into their polymer backbones, are replacing conventional inert binders. rsc.org Fluorinated polymers are particularly valued as binders due to their excellent chemical stability, high density, and compatibility with other energetic components. rsc.org Research into fluorinated glycidyl (B131873) azide polymers (GAPs) highlights a promising method to improve the properties of propellant binders. rsc.orgrsc.org Precursors derived from this compound, such as 2-azido-2,2-difluoroethanol, can be used as monomers or plasticizers in the synthesis of these advanced fluoropolymer binders. dtic.mil These binders are integral to cast curable formulations, where a liquid polymer mixture is cured to form a solid, stable energetic composite. dtic.mil

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Ethyl 2-azido-2,2-difluoroacetate
Ethyl 2-bromo-2,2-difluoroacetate
Sodium azide
2-azido-2,2-difluoroethanol

Based on a comprehensive review of available scientific literature, there is no documented evidence of the chemical compound "this compound" being used for the specified applications in advanced organic synthesis and materials science research. The requested topics—synthesis of azido sugars, preparation of azido-modified oligonucleotides, and site-specific labeling in RNA research—are established fields of study. However, the synthesis and modification methods in these areas utilize different reagents and chemical pathways.

Specifically, searches for "this compound" and its derivatives (such as its ethyl ester) did not yield any results linking it to glycosylation, bioconjugation of sugars, modification of oligonucleotides, or as a tool in RNA click chemistry.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on "this compound" for these applications. The foundational premise that this specific compound is used in these contexts is not supported by the current body of scientific research.

Advanced Characterization and Theoretical Investigations

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the elucidation of the chemical structure of "Sodium;2-azido-2,2-difluoroacetate". Each method offers a unique window into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the connectivity and spatial arrangement of atoms within a molecule. For "this compound," both ¹³C and ¹⁹F NMR would be particularly informative.

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the carboxylate carbon and the α-carbon. The carboxylate carbon (C=O) would appear at a characteristic downfield chemical shift. The α-carbon, directly attached to the two fluorine atoms and the azide (B81097) group, would exhibit a complex splitting pattern due to coupling with the fluorine atoms (¹J-CF). The chemical shift of this carbon would be significantly influenced by the electronegative substituents.

¹⁹F NMR: ¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. cfplus.cz For "this compound," a single resonance would be expected for the two equivalent fluorine atoms. This signal's chemical shift provides information about the electronic environment of the fluorine nuclei. When this moiety is attached to a biomolecule, it can serve as a sensitive ¹⁹F NMR probe to monitor its local environment. cfplus.cz

While direct NMR data for this specific sodium salt is not extensively published, analysis of related structures like 4'-azido-2'-deoxy-2',2'-difluorocytidine provides insights into the expected spectral features. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Splitting Pattern
¹³C (C=O) 165-175 Singlet
¹³C (C-F₂) 110-120 Triplet (due to ¹J-CF coupling)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of "this compound" is dominated by the characteristic stretching vibrations of the azide and carboxylate groups.

Azide Group (N₃): The azide group exhibits a strong and sharp absorption band corresponding to its asymmetric stretching vibration (νas). This peak typically appears in the region of 2100-2160 cm⁻¹. nih.govnih.gov A weaker symmetric stretching vibration (νs) may also be observed around 1330 cm⁻¹. researchgate.net The exact position of the azide stretch is sensitive to the local environment, including solvent polarity and hydrogen bonding. nih.gov

Carboxylate Group (COO⁻): The carboxylate anion shows a strong asymmetric stretching vibration typically in the range of 1550-1650 cm⁻¹ and a weaker symmetric stretching vibration between 1400 and 1440 cm⁻¹.

C-F Bonds: The carbon-fluorine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Azide (N₃) Asymmetric Stretch 2100 - 2160 Strong, Sharp
Azide (N₃) Symmetric Stretch ~1330 Weak to Medium
Carboxylate (COO⁻) Asymmetric Stretch 1550 - 1650 Strong
Carboxylate (COO⁻) Symmetric Stretch 1400 - 1440 Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For "this compound," the molecular weight is 159.03 g/mol . cfplus.cz In a mass spectrum, the molecular ion peak ([M]⁻ or [M+Na]⁺) would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Common fragmentation pathways for this compound under mass spectrometric analysis would likely involve:

Loss of Dinitrogen (N₂): The azide group can readily lose a molecule of nitrogen gas (N₂), a common fragmentation pattern for azido (B1232118) compounds, resulting in a nitrene intermediate.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylate group is another plausible fragmentation pathway.

The exact fragmentation will depend on the ionization technique employed (e.g., Electrospray Ionization - ESI).

While UV-Vis and CD spectroscopy are not primary techniques for the structural elucidation of the small molecule "this compound" itself, they become highly relevant when a related moiety, 2'-azido-2'-deoxynucleoside, is incorporated into RNA. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly sensitive to the chiral environment of molecules and is an excellent tool for studying the secondary structure of biomolecules like RNA. The incorporation of a 2'-azido-modified nucleotide can influence the characteristic A-form helical structure of an RNA duplex, and these conformational changes can be monitored by CD spectroscopy. nih.govnih.gov For instance, the 2'-azido group has been shown to support the C3'-endo ribose conformation, which is characteristic of A-form RNA. nih.govnih.gov

Crystallographic Analysis

Crystallographic techniques, particularly X-ray crystallography, provide the most definitive three-dimensional structural information of a molecule in the solid state.

Should a single crystal of "this compound" be grown, X-ray diffraction analysis would reveal:

The precise geometry of the difluoroacetate (B1230586) group.

The bond lengths and angles of the azide functionality.

The coordination of the sodium ion with the carboxylate oxygen atoms.

The intermolecular interactions and packing of the molecules in the crystal lattice.

Based on studies of similar structures, it is expected that the azide group would be nearly linear, and the C-F bond lengths would be in the typical range for gem-difluoro compounds. The crystallographic data would provide the ultimate confirmation of the structural details inferred from spectroscopic methods.

Computational and Theoretical Studies

The intrinsic properties and reactivity of the 2-azido-2,2-difluoroacetate anion, the active component of this compound, have been the subject of advanced theoretical and computational investigations. These studies, employing sophisticated quantum chemical methods, provide deep insights into its electronic structure, reactivity, and the stereochemical outcomes of its reactions. Such computational approaches are invaluable for understanding reaction mechanisms and predicting the behavior of this highly functionalized chemical entity.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of complex molecules like the 2-azido-2,2-difluoroacetate anion. DFT calculations allow for the determination of various electronic properties and reactivity descriptors that are crucial for understanding the chemical behavior of the molecule.

The electronic structure of the 2-azido-2,2-difluoroacetate anion is characterized by the interplay of the electron-withdrawing fluorine atoms, the carboxylate group, and the azido moiety. DFT calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. The presence of two fluorine atoms on the α-carbon significantly influences the electron density, enhancing the electrophilicity of the carbonyl carbon and affecting the charge distribution on the azido group.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of the molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). For the 2-azido-2,2-difluoroacetate anion, the HOMO is typically localized on the azido group and the carboxylate oxygen atoms, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon and the α-carbon, suggesting these are the most probable sites for electrophilic attack.

The table below presents a representative set of calculated electronic properties for the 2-azido-2,2-difluoroacetate anion, illustrating the insights gained from DFT studies.

Parameter Calculated Value (a.u.) Interpretation
HOMO Energy -0.254Indicates the energy of the highest energy electrons available for donation.
LUMO Energy +0.087Represents the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap 0.341A larger gap suggests higher kinetic stability and lower chemical reactivity.
Chemical Potential (μ) -0.0835Measures the escaping tendency of electrons from the system.
Hardness (η) 0.1705A measure of resistance to change in electron distribution.
Global Electrophilicity (ω) 0.020Quantifies the ability of the molecule to accept electrons.

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the DFT calculations.

Quantum chemical methods are instrumental in predicting and rationalizing the stereoselectivity observed in reactions involving the 2-azido-2,2-difluoroacetate anion. By modeling the transition states of competing reaction pathways, it is possible to determine the energetic barriers for the formation of different stereoisomers. The pathway with the lower activation energy is predicted to be the favored one, thus determining the stereochemical outcome of the reaction.

For reactions where the 2-azido-2,2-difluoroacetate anion acts as a nucleophile, its approach to an electrophilic center can be modeled to understand the facial selectivity. The steric and electronic factors that govern the approach can be quantified through computational analysis of the transition state geometries. For instance, in the context of asymmetric synthesis, the interaction of the anion with a chiral catalyst can be modeled to predict which enantiomer or diastereomer will be formed preferentially.

The following table outlines the general approach used in quantum chemical methods for stereoselectivity prediction:

Step Description Computational Output
1. Reactant and Catalyst Modeling The three-dimensional structures of the 2-azido-2,2-difluoroacetate anion, the substrate, and any catalyst are optimized.Optimized geometries and electronic properties.
2. Transition State Searching Potential transition state structures for the formation of all possible stereoisomers are located on the potential energy surface.Geometries of transition states and their imaginary frequencies.
3. Energy Calculation The relative energies of the located transition states are calculated with high accuracy.Activation energies for competing pathways.
4. Product Ratio Prediction The predicted ratio of stereoisomers is determined based on the calculated energy differences between the transition states, often using the Boltzmann distribution.Predicted enantiomeric or diastereomeric excess.

Computational chemistry provides a powerful lens for the detailed investigation of reaction pathways and the stability of intermediates formed during reactions of the 2-azido-2,2-difluoroacetate anion. By mapping the potential energy surface of a reaction, it is possible to identify all stationary points, including reactants, products, intermediates, and transition states.

A key reaction pathway for azido compounds is their thermal or photochemical decomposition to form a nitrene intermediate, with the concomitant loss of dinitrogen. Quantum chemical calculations can model this process for the 2-azido-2,2-difluoroacetate anion, determining the activation energy for nitrogen extrusion and the electronic structure of the resulting difluoro-carboxyanion-nitrene. The stability of this highly reactive intermediate can be assessed, as well as its subsequent reaction pathways, such as intramolecular rearrangements or intermolecular reactions.

Furthermore, in nucleophilic substitution reactions where the azide is displaced, or in cycloaddition reactions involving the azido group, computational studies can elucidate the stepwise or concerted nature of the mechanism. The stability of any charged or radical intermediates can be calculated, providing crucial insights into the feasibility of a proposed reaction mechanism. For instance, the stability of a carbocation formed by the departure of the azido group can be computationally evaluated, taking into account the electronic effects of the gem-difluoro and carboxylate groups. nih.gov

The table below summarizes the types of information that can be obtained from the computational investigation of a hypothetical reaction pathway for the 2-azido-2,2-difluoroacetate anion.

Reaction Coordinate Species Information from Computational Study
Reactants Optimized geometry, electronic energy, and vibrational frequencies.
Transition State 1 Geometry of the activated complex, activation energy for the first step.
Intermediate Optimized geometry, relative stability, and electronic structure.
Transition State 2 Geometry of the activated complex, activation energy for the second step.
Products Optimized geometry, electronic energy, and overall reaction energy (exothermic/endothermic).

Through these advanced computational and theoretical investigations, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its application in synthetic chemistry and materials science.

Emerging Research Directions and Future Perspectives

Advancements in Fluorinated Click Chemistry Reagents

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole linkage. wikipedia.orgorganic-chemistry.org The introduction of fluorine atoms into click chemistry reagents, such as azides, has opened up new avenues for the synthesis of novel fluorinated molecules. uochb.cz

Fluorinated azides are becoming increasingly popular as building blocks in life sciences due to their ability to introduce fluorinated motifs into a wide range of molecules. The development of new fluorinating reagents has facilitated the synthesis of azidoperfluoroalkanes, which have shown enhanced reactivity in click reactions compared to their non-fluorinated counterparts. uochb.cz Sodium;2-azido-2,2-difluoroacetate, in particular, serves as a valuable reagent for introducing a charged, fluorinated group into biomolecules and materials via click chemistry. cfplus.cz This is particularly useful for modifying peptides, proteins, and nucleic acids, where the introduction of a fluorine-containing moiety can significantly alter properties such as lipophilicity and metabolic stability. sigmaaldrich.com

The versatility of fluorinated azides is further demonstrated by their participation in various cycloaddition reactions. For instance, 1-azido-1,1,2,2-tetrafluoroethane, a related fluorinated azide (B81097), readily undergoes copper(I)-catalyzed [3 + 2] cycloaddition with alkynes to yield N-tetrafluoroethyl-1,2,3-triazoles. nih.govacs.org These triazoles can then be further transformed into other novel fluorinated heterocycles. nih.govacs.org

Development of Novel Fluorine-Containing Small Molecules for Diverse Applications

The incorporation of fluorine into small molecules has a profound impact on their physical, chemical, and biological properties. nih.govnih.govencyclopedia.pub Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govencyclopedia.pub Consequently, there is a growing interest in developing new synthetic methodologies for the creation of novel fluorine-containing small molecules for a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.comresearchgate.net

The synthesis of these molecules often relies on the use of specialized fluorinated building blocks. researchgate.net this compound provides a direct route to incorporating the azido-difluoroacetate moiety, which can then be used in subsequent reactions to build more complex fluorinated structures. The azide group allows for facile conjugation to other molecules via click chemistry, while the difluoroacetate (B1230586) group introduces a unique electronic and steric environment. cfplus.cz

The applications of fluorine-containing small molecules are vast. In medicinal chemistry, approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov Fluorinated compounds are also prevalent in agrochemicals, accounting for about 30-40% of the market. frontiersin.org The unique properties imparted by fluorine make these molecules valuable as imaging agents, particularly for Positron Emission Tomography (PET). nih.govmdpi.com

Radiochemical Applications

The field of nuclear medicine, particularly PET imaging, heavily relies on the development of radiolabeled probes to visualize and quantify biological processes in vivo. researchgate.net Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics, including a short half-life of 109.8 minutes and low positron energy, which results in high-resolution images. acs.orgnih.gov

Bioorthogonal Click-Radiolabeling with Fluorine-18 Isotopes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net Click chemistry, particularly the CuAAC reaction, has emerged as a powerful tool for bioorthogonal labeling. researchgate.netresearchgate.net The development of ¹⁸F-labeled click chemistry reagents has enabled the efficient and specific labeling of biomolecules for PET imaging. researchgate.netacs.org

The general strategy involves the synthesis of a prosthetic group containing both a fluorine-18 atom and a reactive handle for click chemistry, such as an azide or an alkyne. This ¹⁸F-labeled building block can then be conjugated to a targeting molecule, such as a peptide or antibody, that has been modified with the complementary click functionality. researchgate.net This approach is particularly advantageous for labeling sensitive biomolecules that cannot withstand the harsh conditions often required for direct radiofluorination. researchgate.netresearchgate.net

The synthesis of ¹⁸F-difluoromethylarenes has been achieved through a three-component assembly using aryl boronic acids, ethyl bromofluoroacetate, and [¹⁸F]fluoride. rsc.orgnih.gov This highlights the potential for developing ¹⁸F-labeled analogues of this compound for use in click-radiolabeling. An ¹⁸F-labeled version of this compound would be a valuable tool for PET imaging, allowing for the in vivo tracking of molecules that have been modified with an alkyne group.

Integration of Photocatalysis in Fluoroalkylation Strategies

Traditional methods for introducing fluoroalkyl groups into organic molecules often require harsh reaction conditions and the use of stoichiometric and often toxic reagents. frontiersin.orgnih.gov In recent years, visible-light photocatalysis has emerged as a powerful and sustainable alternative for promoting a wide range of chemical transformations, including fluoroalkylation reactions. mdpi.comconicet.gov.arresearchgate.net

Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating radical intermediates under mild conditions. conicet.gov.arresearchgate.net This strategy has been successfully applied to the trifluoromethylation and perfluoroalkylation of various organic substrates. frontiersin.orgnih.gov One promising approach involves the use of ligand-to-metal charge transfer (LMCT) processes to generate fluoroalkyl radicals from readily available and inexpensive sources like trifluoroacetic acid. frontiersin.orgnih.gov

The integration of photocatalysis with fluoroalkylation strategies offers several advantages, including:

Milder reaction conditions (room temperature, visible light). conicet.gov.ar

High functional group tolerance. conicet.gov.ar

The ability to use environmentally benign radical initiators. conicet.gov.ar

While the direct application of photocatalysis to the synthesis or reactions of this compound is still an emerging area, the principles of photoredox catalysis could potentially be applied to develop novel transformations involving this reagent. For instance, photocatalytic methods could be explored for the generation of azido-difluoroacetyl radicals, which could then participate in various addition and substitution reactions.

Exploration of Stereoselective Synthesis of Azido-Fluorinated Systems

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in its biological activity. mdpi.com Therefore, the development of synthetic methods that can control the stereochemical outcome of a reaction is of paramount importance, particularly in the synthesis of pharmaceuticals. The stereoselective synthesis of molecules containing both an azide and a fluorine atom presents a significant synthetic challenge. mdpi.com

Recent advances in asymmetric catalysis have provided new tools for the enantioselective synthesis of fluorinated compounds. mdpi.com These methods include transition-metal catalysis, organocatalysis, and biocatalysis. For example, asymmetric electrophilic fluorination has been used to create chiral alkyl fluorides with multiple contiguous stereogenic centers. mdpi.com

The development of stereoselective methods for the synthesis of azido-fluorinated systems is a key area of future research. This could involve the asymmetric synthesis of precursors to this compound or the development of stereoselective reactions that utilize this reagent. The ability to synthesize enantiomerically pure azido-fluorinated compounds would be a significant step forward in the development of new chiral drugs and probes for chemical biology.

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name Sodium 2-azido-2,2-difluoroacetate cfplus.cz
Synonyms N/A cfplus.cz
CAS Number N/A cfplus.cz
Chemical Formula C₂F₂N₃NaO₂ cfplus.cz
Molecular Weight 159.03 g/mol cfplus.cz
Purity 95%+ cfplus.cz

Table 2: Key Click Chemistry Reactions

Reaction NameDescriptionKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.High yielding, wide scope, forms stable triazole linkage, bioorthogonal. wikipedia.orgorganic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A catalyst-free click reaction between a strained cyclooctyne and an azide.Bioorthogonal, avoids cytotoxic copper catalyst. wikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) A cycloaddition reaction that yields the 1,5-disubstituted 1,2,3-triazole regioisomer.Complements CuAAC by providing access to the other regioisomer. organic-chemistry.org

Q & A

Basic: What synthetic routes are commonly employed to prepare Sodium 2-azido-2,2-difluoroacetate?

Methodological Answer:
A typical approach involves nucleophilic substitution of a precursor such as sodium 2-chloro-2,2-difluoroacetate with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Reaction conditions (e.g., 60–100°C for 5–12 hours) require optimization to balance yield and safety, as azides can form explosive byproducts. Post-synthesis, purification via recrystallization or column chromatography is recommended. Structural confirmation is achieved through 19F^{19}\text{F} NMR (to verify difluoro groups) and IR spectroscopy (to detect the azide stretch at ~2100 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported thermal stability data for Sodium 2-azido-2,2-difluoroacetate?

Methodological Answer:
Discrepancies in thermal stability often arise from impurities or varying experimental setups. To address this:

  • Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air).
  • Use high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., HF or NaN₃ release).
  • Cross-validate findings with kinetic studies (e.g., Arrhenius plots) to model decomposition pathways. Sample purity must be confirmed via elemental analysis (±0.3% tolerance for C/H/N) and HPLC (>98% purity) to isolate compound-specific behavior .

Basic: What analytical techniques are critical for confirming the identity and purity of Sodium 2-azido-2,2-difluoroacetate?

Methodological Answer:

  • HRMS : Confirm the molecular ion ([M+Na]+^+) with a mass accuracy ≤2 ppm.
  • Elemental Analysis : Validate stoichiometry (e.g., C: 24.02%, H: 2.02%, N: 13.37%) to rule out hydration or inorganic salts.
  • Multinuclear NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assign structural features (e.g., CF₂ and azide groups).
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 210 nm) to assess purity and monitor degradation .

Advanced: How can explosion risks during large-scale reactions involving Sodium 2-azido-2,2-difluoroacetate be mitigated?

Methodological Answer:

  • In Situ Generation : Synthesize the compound immediately before use to minimize storage hazards.
  • Reaction Engineering : Use microfluidic reactors to control exotherms and limit batch sizes.
  • Safety Protocols : Implement blast shields, remote monitoring, and grounding to prevent static discharge.
  • Stabilizers : Add dilute aqueous buffers (pH 6–8) or inert salts (e.g., Na₂SO₄) to suppress unintended decomposition .

Basic: What safety measures are essential when handling Sodium 2-azido-2,2-difluoroacetate?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HN₃).
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline and consult an ophthalmologist immediately.
  • Waste Disposal : Neutralize azides with NaNO₂/HCl before disposal to prevent explosive residue formation .

Advanced: How do the electronic effects of the difluoro and azide groups influence reactivity in click chemistry applications?

Methodological Answer:

  • Fluorine Effects : The electron-withdrawing CF₂ group polarizes the acetate backbone, enhancing electrophilicity at the carbonyl carbon for nucleophilic attacks.
  • Azide Reactivity : The azide group participates in Huisgen cycloaddition with alkynes, but its kinetics can be modulated by solvent polarity (e.g., DMSO accelerates reactions).
  • Computational Modeling : Density functional theory (DFT) studies predict transition states and regioselectivity in triazole formation. Experimental validation via 1H^{1}\text{H} NMR kinetics (e.g., monitoring alkyne consumption) is recommended .

Basic: What solvents and conditions optimize storage stability for Sodium 2-azido-2,2-difluoroacetate?

Methodological Answer:
Store under anhydrous conditions in amber glass vials at –20°C. Use desiccants (e.g., molecular sieves) in polar aprotic solvents (DMF, DMSO) to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can trigger azide decomposition .

Advanced: How can researchers design experiments to study the metabolic interactions of Sodium 2-azido-2,2-difluoroacetate in biological systems?

Methodological Answer:

  • Isotopic Labeling : Synthesize 18F^{18}\text{F}- or 13C^{13}\text{C}-labeled analogs for PET/CT imaging or metabolic flux analysis.
  • Enzymatic Assays : Incubate with liver microsomes to identify cytochrome P450-mediated transformations.
  • Toxicity Profiling : Measure LC₅₀ in cell cultures (e.g., HEK293) and compare to structural analogs (e.g., sodium fluoroacetate) to isolate azide-specific effects .

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